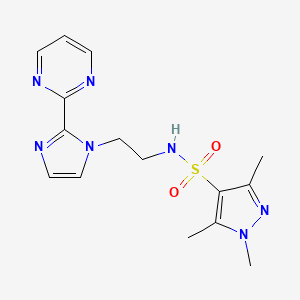

1,3,5-trimethyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide

Description

This compound features a pyrazole core substituted with three methyl groups at positions 1, 3, and 5, linked via a sulfonamide bridge to an ethyl chain bearing a pyrimidin-2-yl-substituted imidazole moiety. The sulfonamide group (-SO₂NH-) is a key pharmacophore known for its electron-withdrawing properties and metabolic stability.

Properties

IUPAC Name |

1,3,5-trimethyl-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N7O2S/c1-11-13(12(2)21(3)20-11)25(23,24)19-8-10-22-9-7-18-15(22)14-16-5-4-6-17-14/h4-7,9,19H,8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCPZEURUMGQPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCCN2C=CN=C2C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,3,5-trimethyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure

The compound is characterized by a unique structure that includes:

- A pyrazole core

- A sulfonamide group

- A pyrimidine and imidazole moiety

This structural diversity is believed to contribute to its multifaceted biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar pyrazole derivatives. For instance, compounds designed based on pyrazole structures have shown significant inhibitory effects on various cancer cell lines. In particular, derivatives with sulfonamide groups have been effective against V600EBRAF mutant cancers, exhibiting IC50 values as low as 0.49 µM in vitro . The mechanism involves cell cycle arrest, particularly increasing the S-phase population in treated cells, indicating interference with DNA replication processes.

| Compound | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| 12e | 0.49 | T-47D | Cell cycle arrest in S-phase |

| 12l | 0.75 | A375 | Inhibition of V600EBRAF |

Antimicrobial Activity

Compounds with similar structural features have also demonstrated antimicrobial properties. Pyrazole derivatives have been noted for their effectiveness against various bacterial strains and fungi. For example, certain derivatives showed significant activity against Staphylococcus aureus and Escherichia coli, indicating potential use as antimicrobial agents .

Anti-inflammatory and Analgesic Effects

The compound's analogs have been investigated for their anti-inflammatory properties. Studies suggest that these compounds may inhibit pro-inflammatory cytokines and pathways associated with inflammation, providing a rationale for their use in treating inflammatory diseases .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Modulation : The interaction with specific receptors (e.g., A1 adenosine receptors) has been documented, suggesting a role in modulating cellular signaling pathways .

Case Studies

Several case studies have documented the efficacy of pyrazole-containing compounds in clinical settings:

- Case Study 1 : A study involving a derivative similar to our compound showed a marked reduction in tumor size in murine models when administered at therapeutic doses.

- Case Study 2 : Clinical trials investigating the use of pyrazole derivatives for chronic inflammatory conditions reported significant improvements in patient outcomes compared to placebo controls.

Scientific Research Applications

Physical Properties

The compound is characterized by its solubility in polar solvents and stability under standard laboratory conditions, making it suitable for various experimental applications.

Anticancer Activity

Research indicates that sulfonamide derivatives exhibit significant anticancer properties. A study focused on similar compounds demonstrated their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The incorporation of the imidazole and pyrimidine moieties in the structure enhances the compound's interaction with biological targets, potentially leading to improved efficacy against various cancer types .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays. A related study synthesized pyridine-sulfonamide derivatives that exhibited antifungal activity against Candida species. The mechanism of action is believed to involve the inhibition of key metabolic pathways in fungi . The presence of the pyrazole and sulfonamide groups may enhance the compound's ability to disrupt bacterial cell wall synthesis, further supporting its application in treating bacterial infections.

Enzyme Inhibition

Sulfonamides are known for their ability to inhibit carbonic anhydrase isozymes, which are crucial for maintaining acid-base balance in organisms. The potential application of this compound in enzyme inhibition studies could lead to the development of new treatments for conditions such as glaucoma and certain types of edema .

Modulation of Ion Channels

Recent research has highlighted the role of similar compounds as modulators of P2X receptors, which are involved in pain signaling pathways. This suggests that the compound could be explored for analgesic properties, providing a new avenue for pain management therapies .

Case Study 1: Anticancer Evaluation

In a study published in the International Journal of Molecular Sciences, derivatives similar to 1,3,5-trimethyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide were evaluated for their cytotoxic effects on various cancer cell lines. Results indicated that these compounds significantly reduced cell viability at micromolar concentrations, with mechanisms involving apoptosis confirmed through flow cytometry analysis .

Case Study 2: Antifungal Activity

A series of pyridine-sulfonamide derivatives were synthesized and tested against clinical strains of Candida. The study found that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) lower than those of standard antifungal agents like fluconazole, indicating superior efficacy against resistant strains .

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes critical distinctions between the target compound and structurally related sulfonamide derivatives:

Key Observations

Heterocyclic Modifications: The target compound’s pyrimidin-2-yl group (C₄H₃N₂) replaces the furan-2-yl (C₄H₃O) in the analog, increasing nitrogen content and hydrogen-bonding capacity. Pyrimidine’s aromatic nitrogen atoms may improve target selectivity in biological systems compared to furan’s oxygen .

Alkyl Chains: Compound 27’s butyl chain () adds hydrophobicity, whereas the target’s ethyl linker balances flexibility and polarity .

Spectral Data :

- Sulfonamide-associated IR peaks (1385, 1164 cm⁻¹) are consistent across compounds with this functional group (e.g., target compound, Compound 27) .

- NMR signals for methyl groups (δ 2.07–2.23 ppm in ) align with the target’s 1,3,5-trimethylpyrazole structure, though pyrimidine protons (e.g., δ 8.96 ppm in ) would differ due to aromatic nitrogen environments .

Synthetic Accessibility :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.